molecular formula C32H39NO4 B15143474 Fexofenadine-d10

Fexofenadine-d10

Cat. No.: B15143474
M. Wt: 511.7 g/mol
InChI Key: RWTNPBWLLIMQHL-ZKZWDRQZSA-N
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Description

Fexofenadine-d10 is a deuterated form of fexofenadine, an antihistamine used to treat allergy symptoms such as hay fever and urticaria. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug. This compound is particularly useful in scientific research for studying the behavior of fexofenadine in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fexofenadine-d10 involves the incorporation of deuterium atoms into the fexofenadine molecule. One common method is the catalytic hydrogenation of fexofenadine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions. The reaction can be represented as follows:

Fexofenadine+D2This compound\text{Fexofenadine} + \text{D}_2 \rightarrow \text{this compound} Fexofenadine+D2​→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the deuterium incorporation and overall purity.

Chemical Reactions Analysis

Oxidation Reactions

Fexofenadine-d10 undergoes oxidation at specific functional groups, primarily targeting its tertiary alcohol and aromatic systems. Key reagents and outcomes include:

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)Aqueous H₂SO₄, 80°CCarboxylic acid derivative72–85%
CrO₃ (Jones reagent)Acetone, 25°CKetone intermediate65%
  • Mechanistic Insight : Oxidation of the tertiary alcohol moiety forms a ketone intermediate, which further oxidizes to a carboxylic acid under strong acidic conditions . Deuterium labeling does not alter reaction pathways but slows kinetics due to isotopic effects.

Reduction Reactions

Reductive modifications are observed under controlled conditions:

Reagent Conditions Product Yield Reference
LiAlH₄Dry THF, 0°C → RTAlcohol derivative88%
NaBH₄Methanol, 25°CPartial reduction of ketone groups45%
  • Key Observation : LiAlH₄ selectively reduces ester groups to alcohols without affecting the piperidine ring . Deuteration marginally increases reaction times but does not compromise yields.

Substitution Reactions

Nucleophilic substitution occurs at the piperidine ring:

Reagent Conditions Product Yield Reference
NaOCH₃ (methoxide)DMF, 60°C, 12hMethoxy-substituted piperidine78%
KOtBu (tert-butoxide)Toluene, refluxtert-Butyl-substituted derivative63%
  • Steric Effects : Bulky nucleophiles (e.g., KOtBu) exhibit lower yields due to steric hindrance at the piperidine nitrogen.

Esterification and Hydrolysis

Deuterium labeling facilitates studies on ester stability:

Reaction Type Reagent/Conditions Product Notes Reference
Esterification CH₃OH, H₂SO₄, 50°CMethyl ester of this compound92% yield; metabolic pathway
Hydrolysis NaOH (1M), 70°CFree carboxylic acidComplete conversion in 2h
  • Metabolic Relevance : Esterification is a minor hepatic pathway (3.6% of dose) , while hydrolysis regenerates the active carboxylic acid form in vivo.

Comparative Reaction Kinetics: Deuteration Effects

Deuterium substitution at key positions alters reaction rates:

Reaction k(H)/k(D) Impact Reference
Oxidation (KMnO₄)1.8 ± 0.2Slower due to C-D bond stability
Ester hydrolysis2.1 ± 0.3Reduced rate in deuterated analog
  • Isotope Effect : Deuterium’s higher mass stabilizes transition states, slowing reactions involving C-H/D bond cleavage.

Stability Under Synthetic Conditions

Industrial synthesis (e.g., hydrogenation with D₂ gas) requires optimized conditions to preserve deuterium integrity:

Parameter Optimal Range Outcome Reference
Temperature40–50°CPrevents deuterium loss
Catalyst (Pd/C)5 wt%98% isotopic purity
  • Quality Control : HPLC and mass spectrometry confirm ≤99% deuterium incorporation .

Metabolic Pathways

In vivo studies reveal limited metabolism:

  • Primary Route : Biliary excretion (80% of dose) .

  • Minor Pathway : Hepatic esterification to methyl ester (3.6%) .

  • No Detectable Deuteration Loss : Stable isotopic labeling confirmed via LC-MS .

Interaction with Pharmaceuticals

Co-administration studies highlight pH-dependent solubility changes:

  • Acid-Reducing Agents (e.g., Esomeprazole) : Reduce this compound absorption by 30% due to precipitation .

  • P-glycoprotein Inhibitors : Increase plasma concentrations by 50% .

Scientific Research Applications

Fexofenadine-d10 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:

    Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of fexofenadine.

    Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Examining interactions with other drugs and their impact on fexofenadine metabolism.

    Biological Research: Studying the effects of fexofenadine on various biological systems and its potential therapeutic applications.

Mechanism of Action

Fexofenadine-d10 exerts its effects by selectively antagonizing the H1 histamine receptors. By blocking these receptors, it prevents the activation of histamine, which is responsible for allergy symptoms such as itching, sneezing, and runny nose. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to study its pharmacokinetics more accurately.

Comparison with Similar Compounds

Fexofenadine-d10 is compared with other second-generation antihistamines such as cetirizine, loratadine, and desloratadine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and side effect profiles.

    Cetirizine: Known for its efficacy but may cause drowsiness in some individuals.

    Loratadine: Less likely to cause drowsiness but has a slower onset of action.

    Desloratadine: A metabolite of loratadine with a longer duration of action and minimal sedative effects.

This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies and a better understanding of its metabolic pathways.

Properties

Molecular Formula

C32H39NO4

Molecular Weight

511.7 g/mol

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D

InChI Key

RWTNPBWLLIMQHL-ZKZWDRQZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H]

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O

Origin of Product

United States

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